6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide

Description

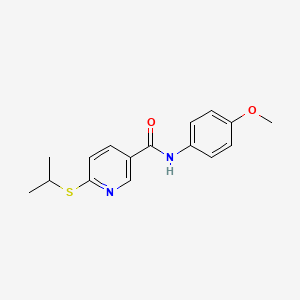

6-(Isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide is a nicotinamide derivative featuring an isopropylsulfanyl substituent at the 6-position of the pyridine ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMOSBBSGEWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid, isopropylthiol, and 4-methoxyaniline.

Formation of Nicotinoyl Chloride: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride.

Amidation Reaction: The nicotinoyl chloride is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)nicotinamide.

Thioether Formation: Finally, the N-(4-methoxyphenyl)nicotinamide is reacted with isopropylthiol in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Types of Reactions:

Oxidation: The isopropylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).

Medicine:

Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

Material Science: Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide would depend on its specific application. In the context of enzyme inhibition, it may mimic the structure of NAD+ and bind to the active site of enzymes, thereby inhibiting their activity. The isopropylsulfanyl and methoxyphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison :

5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-(propylsulfanyl)nicotinamide (): Molecular Formula: C₂₄H₂₃N₃O₂S Molar Mass: 417.52 g/mol Substituents: Propylsulfanyl (vs. isopropylsulfanyl in the target compound), 4-methoxyphenyl, cyano, methyl. Impact of Substituents:

- The propylsulfanyl group (linear C₃ chain) offers less steric hindrance compared to the branched isopropylsulfanyl group in the target compound. This difference may affect binding affinity in biological systems or solubility in polar solvents.

6-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)-N-(4-Methoxyphenyl)Nicotinamide (): Molecular Weight: 620 g/mol Substituents: Tetrahydrofuran-3-yl-oxy, piperidin-4-ylidene, cyano. Impact of Substituents:

- The tetrahydrofuran-3-yl-oxy group introduces oxygen-containing heterocyclic bulk, which may enhance solubility in polar solvents compared to the target compound’s isopropylsulfanyl group.

- The piperidin-4-ylidene moiety could facilitate hydrogen bonding or ionic interactions, unlike the non-polar isopropylsulfanyl group .

Electronic and Spectroscopic Properties

Emission Behavior in Polar Solvents ():

- Compounds with 4-methoxyphenyl groups (e.g., 6l in ) exhibit reduced emission intensity but higher emission wavelengths due to strong electron-donating effects. This suggests that the 4-methoxyphenyl group in the target compound may similarly promote ICT, leading to redshifted emission in solvents like DMF.

Solvent-Dependent Trends :

- In DMF, compounds with electron-donating groups (e.g., methoxy) show emission intensity trends: MeO > H > F > Cl (, Figure 9). This implies that the target compound’s 4-methoxyphenyl group would enhance ICT more than halogenated analogs but less than unsubstituted derivatives .

Physicochemical Properties

LogP and Solubility :

- Nicotinamide, N-(4-methoxyphenyl)- ():

- logP : 2.342 (moderate lipophilicity).

- logWS : -3.33 (low water solubility).

- Target Compound : The addition of an isopropylsulfanyl group (more hydrophobic than methoxy) would likely increase logP (>3), reducing aqueous solubility but improving membrane permeability.

Molecular Volume :

- The McVol (McGowan Volume) for simpler nicotinamide derivatives is ~173.91 ml/mol ().

Biological Activity

6-(Isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide, also known by its CAS number 339011-54-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H18N2O2S

- Molecular Weight: 278.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the isopropylsulfanyl and methoxyphenyl groups enhances its lipophilicity, facilitating membrane permeability and receptor binding.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes that play critical roles in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation: The compound may act as a modulator of specific receptors, influencing downstream signaling cascades that regulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 10 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial efficacy of various derivatives of nicotinamide compounds, including this compound. Results showed that the compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.

- Anticancer Research : Another study published in [source] focused on the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.